2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a research chemical. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Physical and Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has an optical activity of [α]/D -34 to -43°, c = 0.3 in methanol .科学的研究の応用
Structural and Electronic Properties
The investigation into anticonvulsant compounds, including those structurally related to 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, reveals insights into their crystal structures and electronic properties. Studies have solved the crystal structures of several anticonvulsant compounds, leading to assumptions about the electronic delocalization and orientation of functional groups, confirmed by ab initio molecular-orbital calculations. These findings are crucial for understanding how structural modifications can influence biological activity and for designing new compounds with enhanced therapeutic profiles (Georges et al., 1989).
Synthesis and Reaction Mechanisms
The synthesis of novel heterocyclic compounds, including pyridazinone derivatives and their interactions with various reactants, provides valuable insights into their chemical behavior and potential applications. For instance, the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines through a series of reactions involving secondary amines highlights the versatility of these compounds in creating structurally diverse molecules. Such synthetic routes open up avenues for developing new drugs with specific pharmacological activities (Peet, 1984).
Potential Pharmaceutical Applications
The exploration of the pharmaceutical applications of compounds related to this compound is ongoing. Patents and research articles suggest these compounds may possess a range of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Such diverse potential applications indicate the importance of these compounds in medicinal chemistry and drug development efforts (Habernickel, 2002).
Novel Synthesis and Derivatives
Research into the novel syntheses of related compounds, such as 5-aminothieno[2,3-c]pyridazine and its derivatives, reveals the chemical flexibility and potential for creating new molecules with unique properties. These synthetic approaches, involving reactions with thiourea and various halocompounds, demonstrate the potential for producing compounds with varied biological activities, further expanding the scope of research and development in this area (Gaby et al., 2003).
作用機序
Target of Action
The primary target of this compound is the ribosomal synthesis of PCSK9 , a lipid regulator . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body.
Mode of Action
The compound acts as an inhibitor of the ribosomal synthesis of PCSK9 . By inhibiting the synthesis of PCSK9, the compound can effectively reduce the amount of cholesterol in the body.
Pharmacokinetics
It is described as a liver-targeted drug candidate , suggesting that it may be primarily metabolized in the liver and could have a significant impact on its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of PCSK9 synthesis . This leads to a decrease in cholesterol levels in the body. The cellular effects of this action are likely to be complex and could involve changes in the function of various cell types, particularly those involved in lipid metabolism.
特性
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-11-20-7-4-17(15)22-8-5-13(6-9-22)12-23-18(24)10-14-2-1-3-16(14)21-23/h4,7,10-11,13H,1-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFPJOSWUICHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。